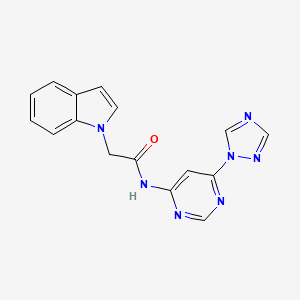

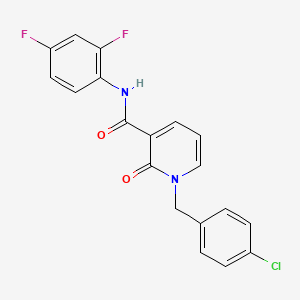

![molecular formula C23H21N3O4S2 B2678997 2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 690644-83-8](/img/structure/B2678997.png)

2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a furyl ring, a thieno[2,3-d]pyrimidin ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The furyl and thieno[2,3-d]pyrimidin rings contribute to the compound’s aromaticity, while the acetamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the furyl ring might undergo electrophilic substitution, while the acetamide group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the aromaticity of its ring structures .Scientific Research Applications

Carcinogenicity Studies

Research on 5-nitrofurans with heterocyclic substituents at the 2-position of the furan ring, including studies on N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, has investigated their carcinogenic effects. These studies have shown significant tumor incidences in animal models, indicating the potential carcinogenic risk of these compounds and their importance in cancer research (Cohen et al., 1975).

Oxidative Rearrangement and Synthesis

The oxidative rearrangement of furan-2-carboximidamides into N1-acyl-N1-(2-furyl)ureas and further conversion into 2-acylaminofurans has been described. These reactions demonstrate the potential of furanyl compounds in synthesizing complex molecules with applications in pharmaceutical and organic chemistry (Bobošíková et al., 2001).

Antimicrobial Applications

Compounds with thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, including those with furanyl and thienyl groups, have been synthesized and evaluated for antimicrobial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents (Altalbawy, 2013).

Topoisomerase Inhibition and Cytotoxicity

Novel indeno[1,2-b]pyridines with furyl or thienyl moieties have shown strong topoisomerase I and II inhibitory activity, comparable to known inhibitors like camptothecin and etoposide. These findings suggest the therapeutic potential of these compounds in cancer treatment (Kadayat et al., 2015).

Novel Routes to Heterocycles

Research on the addition and oxidative rearrangement of 3-furfurals and 3-furyl imines has opened new pathways to synthesize substituted furans and pyrroles. These heterocycles are crucial in drug development and materials science, underscoring the versatility of furanyl compounds in synthetic chemistry (Kelly et al., 2008).

Future Directions

Properties

IUPAC Name |

2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c27-19(24-12-16-8-4-10-29-16)14-32-23-25-21-20(17(13-31-21)18-9-5-11-30-18)22(28)26(23)15-6-2-1-3-7-15/h1-3,5-7,9,11,13,16H,4,8,10,12,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSPLXPKGJJIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

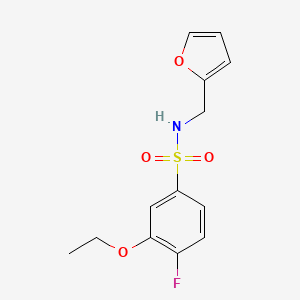

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)